molecular formula C146H280O16 B8113004 Pentaerythrityl tetrastearate

Pentaerythrityl tetrastearate

Cat. No.: B8113004
M. Wt: 2291.8 g/mol
InChI Key: OKKWDBBUHNUVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentaerythrityl Tetrastearate (PETS) is a tetra-ester synthesized from pentaerythritol and stearic acid, appearing as a white to almost white powder or crystal with a melting point range of 60-66 °C . This multifunctional compound serves as a critical reagent and additive in diverse research and development fields. In polymer and material science, PETS is valued for its role as a high-performance internal lubricant and processing aid. It functions by reducing friction during the processing of thermoplastics and PVC, thereby improving flow properties and reducing energy consumption. Its efficacy as a mold release agent ensures smoother, defect-free products in plastic and rubber molding applications . The compound's high thermal stability also helps prevent material degradation at elevated temperatures. In the development of cosmetics and personal care formulations, this compound is investigated for its emollient, stabilizing, and skin-conditioning properties . It acts as a thickening agent and stabilizer in emulsions, helping to create smooth, creamy consistencies in products like creams and lotions. Researchers utilize its ability to form a protective, non-greasy layer on the skin to study the prevention of moisture loss and to enhance the long-wear performance of cosmetic products such as lipsticks and foundations . Furthermore, PETS finds application in research related to industrial lubricants and greases, where its molecular structure contributes to anti-wear properties . It is also studied for its potential to improve the finish and durability of coated papers and textiles. This product is intended For Research Use Only. It is strictly not for diagnostic, therapeutic, or personal use. All information provided is for research and development purposes.

Properties

IUPAC Name

[3-hexadecanoyloxy-2,2-bis(hexadecanoyloxymethyl)propyl] hexadecanoate;[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H148O8.C69H132O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-73(78)82-69-77(70-83-74(79)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-84-75(80)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-85-76(81)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-65(70)74-61-69(62-75-66(71)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,63-76-67(72)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-77-68(73)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-72H2,1-4H3;5-64H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKWDBBUHNUVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C146H280O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification with Stearic Acid

The conventional approach involves direct esterification of pentaerythritol with stearic acid under high-temperature conditions. A representative patent (CN105924348A) outlines a stepwise vacuum-assisted process:

  • Mixing and Melting : Stearic acid (1,945.8 kg) is heated to melting (115°C), followed by the addition of pentaerythritol (245.1 kg) and a catalyst (0.2–1% w/w of stearic acid).

  • Reaction Staging :

    • Stage 1 : 115°C, 0.03 MPa vacuum, 30 minutes.

    • Stage 2 : 137°C, 0.06 MPa vacuum, 100 minutes.

    • Stage 3 : 0.09 MPa vacuum until foam dissipation.

  • Purification : Post-reaction, the product is cooled and filtered.

Key Advantages :

  • Yield : >95% esterification efficiency.

  • Catalyst Flexibility : Acidic catalysts (e.g., sulfuric acid) or enzyme-based systems.

Acid Chloride/Ester Methods

Stearoyl Chloride Route

A solvent-free method employs stearoyl chloride for accelerated esterification:

  • Reaction : Pentaerythritol and stearoyl chloride (4:1 molar ratio) react at 100°C under reduced pressure (2 mmHg).

  • Purification : Recrystallization from chloroform yields >99% pure PETS.

Comparison with Direct Esterification :

ParameterDirect EsterificationStearoyl Chloride Method
Reaction Time3–4 hours1–2 hours
ByproductsWaterHCl (requires neutralization)
Purity95–98%>99%

Catalytic Esterification with Solid Catalysts

Mesoporous SnO-γ-Al₂O₃ Nanocomposite

A study demonstrated the efficacy of SnO-γ-Al₂O₃ in enhancing esterification kinetics:

  • Synthesis : SnO nanoparticles (5–10 nm) dispersed on γ-Al₂O₃ via seeding-crystallization.

  • Conditions : 180°C, 6 hours, stearic acid:pentaerythritol = 4:1.

  • Performance :

    • Conversion : 98.2% (vs. 89.5% for conventional γ-Al₂O₃).

    • Selectivity : 94.7% PETS (vs. 86.3%).

Mechanism : Acidic sites (Brønsted and Lewis) on SnO-γ-Al₂O₃ facilitate proton transfer, reducing activation energy.

Zinc Oxide Catalysis

A patent (CN103880669A) highlights ZnO as a low-cost solid catalyst:

  • Conditions : 160–180°C, stearic acid:pentaerythritol = 5–8:1.

  • Yield : 92–95% with negligible catalyst deactivation.

Green and Biocatalytic Approaches

Enzymatic Esterification

Lipase-catalyzed methods offer sustainability advantages:

  • Catalyst : Immobilized Candida antarctica lipase B.

  • Conditions : 60°C, solvent-free, 24 hours.

  • Yield : 88–90% with enzyme reuse for 5 cycles.

Limitations : Higher cost and slower kinetics compared to chemical catalysts.

Industrial-Scale Process Optimization

Vacuum and Inert Gas Systems

Modern plants integrate nitrogen purging and multi-stage vacuum to suppress oxidation and side reactions:

  • N₂ Sparging : Reduces oxidative degradation during heating.

  • Vacuum Gradients : Stepwise pressure reduction (0.03 → 0.09 MPa) enhances water removal.

Impurity Control

Specifications for commercial PETS mandate:

  • Free Stearic Acid : <2.5% (via acid value ≤5 mg KOH/g).

  • Moisture : ≤1%.

Comparative Analysis of Methods

MethodTemperature (°C)CatalystTime (h)Yield (%)Scalability
Direct Esterification115–137H₂SO₄3–495High
Stearoyl Chloride100None1–299Moderate
SnO-γ-Al₂O₃180SnO-γ-Al₂O₃698High
ZnO160–180ZnO4–593High
Enzymatic60Lipase B2489Low

Chemical Reactions Analysis

Types of Reactions

[3-Hexadecanoyloxy-2,2-bis(hexadecanoyloxymethyl)propyl] hexadecanoate and [3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require specific conditions such as controlled temperatures and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of [3-Hexadecanoyloxy-2,2-bis(hexadecanoyloxymethyl)propyl] hexadecanoate can yield hexadecanoic acid, while reduction can produce hexadecanol .

Scientific Research Applications

Pentaerythrityl tetrastearate is a tetraester of stearic acid and pentaerythritol . It is a polymer additive comprised of long-chain fatty acids like stearic acid, and is used in several applications, including in cosmetics and as a plastic additive .

Cosmetic Applications: A Case Study

The CIR Expert Panel assessed the safety of PEG-150 this compound and concluded it is safe for use in cosmetics .

Skin Irritation and Sensitization

  • Animal Studies: Tests on rabbits showed that undiluted PEG-150 this compound did not cause primary skin irritation .
  • Human Studies: Studies on human subjects showed no evidence of skin irritation or sensitization with undiluted PEG-150 this compound . A repeated insult patch test using a 25% aqueous slurry also showed no skin irritation or sensitization .

Inhalation

  • The Panel considered the potential for incidental inhalation exposure from sprays and powders . Data indicated that such exposure would not cause adverse health effects, as 95%–99% of droplets/particles produced in cosmetic aerosols are not respirable to any appreciable amount .

Table of cosmetic use concentrations:

Cosmetic Product TypeMaximum Use Concentration
Tonics, Dressings, Hair Grooming Aids1.8%
Face and Neck Powders1.4%

Environmental Considerations

Mechanism of Action

The mechanism of action of [3-Hexadecanoyloxy-2,2-bis(hexadecanoyloxymethyl)propyl] hexadecanoate and [3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate involves their interaction with lipid membranes. These compounds can integrate into lipid bilayers, affecting membrane fluidity and permeability. They may also interact with specific lipid-binding proteins, influencing various cellular processes.

Comparison with Similar Compounds

Thickening Capacity in Surfactant Systems

Compound Concentration to Achieve 10,000 cP Compatibility with Sarcosinates
PEG-150 this compound 2.0% Excellent
PEG-150 Distearate 8.0% Poor
StellaThix™ 4.0% Good

PEG-150 this compound demonstrates superior thickening efficiency, achieving target viscosity at 40–75% lower concentrations compared to PEG distearates and PEF-120 . In sodium lauroyl sarcosinate systems, it outperforms alternatives due to its branched structure, which enhances intermolecular interactions .

Application Versatility

  • Clear Formulations : PEG-150 this compound maintains clarity in shampoos and conditioners, unlike PEG distearates, which can cause cloudiness .

Q & A

Q. What is the chemical structure and synthesis pathway of PETs?

PETs is a tetraester of stearic acid and pentaerythritol, with the molecular formula C₇₇H₁₄₈O₈ and a molecular weight of 1,202.0 g/mol . The industrial synthesis involves:

  • Step 1 : Reacting pentaerythritol with ethylene oxide to form a polyethyleneglycol (PEG-150) derivative.
  • Step 2 : Esterification of the PEG derivative with stearic acid under controlled temperature and catalyst conditions (e.g., sulfuric acid) .
  • Key parameters : Reaction stoichiometry (4:1 molar ratio of stearic acid to pentaerythritol), purification via vacuum distillation to remove unreacted monomers .

Q. What are the primary functional roles of PETs in cosmetic and surfactant formulations?

PETs acts as a non-ionic thickener , emulsifier , and emollient in formulations. Methodological insights include:

  • Thickening mechanism : PETs forms micellar networks in aqueous systems, increasing viscosity even at low concentrations (0.35–0.50% w/w) .
  • Emulsification : Stabilizes oil-in-water emulsions by reducing interfacial tension, with optimal performance in pH 5–8 ranges .
  • Applications : Effective in sarcosinate-based surfactants, iodine-containing pet shampoos, and clear cosmetic gels .

Q. What safety assessments support the use of PETs in research formulations?

The Cosmetic Ingredient Review (CIR) Panel concluded PETs is safe at ≤5% in rinse-off products and ≤1.8% in leave-on products . Key toxicological findings:

  • Skin penetration : Negligible due to its large molecular size (MW >1,200 Da) .
  • Irritation/Sensitization : Negative results in human repeated insult patch tests (HRIPT) at 100% concentration .
  • Impurity control : Ethylene oxide and 1,4-dioxane levels must be ≤1 ppm and ≤5 ppm, respectively, per cGMP .

Advanced Research Questions

Q. How can researchers analyze trace impurities (e.g., ethylene oxide) in PETs?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify ethylene oxide residues using headspace sampling and a DB-5MS column (detection limit: 0.1 ppm) .
  • 1,4-Dioxane Analysis : Employ solvent extraction followed by GC with flame ionization detection (FID), calibrated against NIST-certified standards .
  • Quality Control : Validate batch consistency via Fourier-Transform Infrared Spectroscopy (FTIR) to monitor esterification completeness .

Q. How does PETs compare to alternative thickeners like PEG-150 Distearate or StellaThix™?

  • Efficiency : PETs achieves comparable viscosity at 40% lower concentrations than PEG-150 Distearate in sodium lauroyl sarcosinate systems .
  • Performance in modern surfactants : StellaThix™ outperforms PETs in sulfate-free systems (e.g., 0.35% StellaThix vs. 0.50% PETs for equivalent viscosity) but requires cost-benefit analysis .
  • Limitations : PETs may reduce foam stability in high-pH formulations (>9.0), necessitating compatibility tests with co-thickeners like xanthan gum .

Q. What experimental designs are optimal for evaluating PETs in surfactant stabilization?

  • Rheological profiling : Use a rotational viscometer (e.g., Brookfield DV3T) with shear rates from 0.1 to 100 s⁻¹ to assess shear-thinning behavior .
  • Accelerated stability testing : Store formulations at 4°C, 25°C, and 40°C for 12 weeks, monitoring phase separation and viscosity changes .
  • Counter-irritant assays : Evaluate PETs' ability to mitigate surfactant-induced irritation using reconstructed human epidermis (RhE) models and IL-1α release as a biomarker .

Q. What are the challenges in using PETs as a calibrant in vapor pressure osmometry (VPO)?

  • Calibration protocol : Use PETs as a low-volatility standard (vapor pressure <0.1% of solvent) for organic solutions. Prepare a 0.5% w/v solution in toluene and measure ρ (osmotic pressure) to derive the calibration constant K .
  • Limitations : PETs' polydispersity (if present) may introduce errors; verify monodispersity via Gel Permeation Chromatography (GPC) before use .

Methodological Recommendations

  • Synthesis optimization : Monitor esterification efficiency via acid value titration (<1 mg KOH/g indicates completion) .
  • Eco-toxicity studies : Use OECD Test Guideline 301 for biodegradability assessment in aqueous systems .
  • Contradictions note : While inhalation risks exist for spray formulations , dermal exposure studies show no systemic toxicity .

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